![molecular formula C13H19NO4S B572767 t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate CAS No. 1373233-18-1](/img/structure/B572767.png)

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

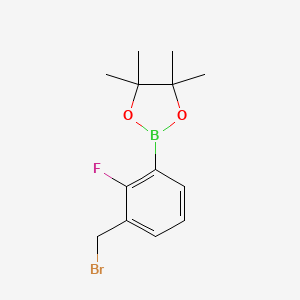

T-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate is a chemical compound with the molecular formula C13H19NO4S . It is primarily used for research and development purposes .

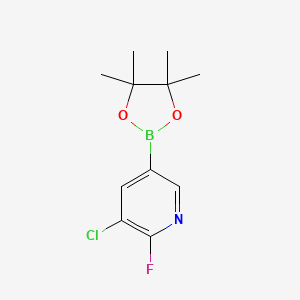

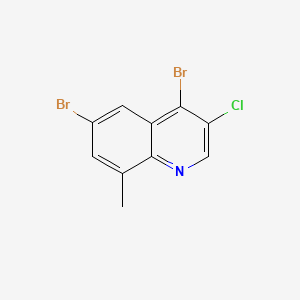

Molecular Structure Analysis

The molecular structure of t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate is represented by the InChI code1S/C13H19NO4S/c1-5-19(16,17)11-8-6-7-10(9-11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) . This indicates the presence of a carbamate group attached to a phenyl ring, which is further substituted with an ethanesulfonyl group. Physical And Chemical Properties Analysis

The molecular weight of t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate is 285.36 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Applications De Recherche Scientifique

Environmental Degradation and Toxicology

N-phenyl carbamates, including compounds structurally related to t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate, have been extensively studied for their environmental degradation pathways, toxicology, and application as pesticides. For instance, chlorpropham (CIPC), a primary N-phenyl carbamate, has been used both as a weed control agent and a sprout suppressant. Studies have focused on its degradation via hydrolysis, biolysis, photolysis, and thermal processes, highlighting concerns regarding its environmental impact due to varying degradation rates and toxic breakdown products (Smith & Bucher, 2012).

Anticancer Research

Research into cinnamic acid derivatives, which share functional groups with carbamates, has revealed their potential in anticancer applications. These compounds have been evaluated for their antitumor efficacy, indicating a longstanding interest in their medicinal properties and underutilization in clinical settings despite their rich medicinal tradition (De, Baltas, & Bedos-Belval, 2011).

Green Chemistry Applications

The search for eco-friendly chemical processes has led to the exploration of non-phosgene methods for synthesizing N-substituted carbamates, highlighting the move towards safer, more sustainable chemical synthesis techniques. These studies emphasize the industrial potential of alkyl carbamates and the exploration of carbon dioxide as a green chemical feedstock, suggesting avenues for the environmentally conscious synthesis of compounds including t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate (Jianpen, 2014).

Nonchromatographic Bioseparation

In the field of bioseparation, innovative nonchromatographic technologies such as three-phase partitioning (TPP) have been applied for the extraction, separation, and purification of bioactive molecules. This technique showcases the potential for rapid, efficient, and scalable separation processes that could be relevant for the production and purification of carbamate-based pharmaceuticals and bioactive compounds (Yan et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(3-ethylsulfonylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-5-19(16,17)11-8-6-7-10(9-11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXCMTVTEXQBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742960 |

Source

|

| Record name | tert-Butyl [3-(ethanesulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373233-18-1 |

Source

|

| Record name | tert-Butyl [3-(ethanesulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)